molecular formula C10H8BrN3O2 B1475797 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 2090255-37-9

2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B1475797
CAS No.: 2090255-37-9
M. Wt: 282.09 g/mol
InChI Key: FTMGJDSFKIGISR-UHFFFAOYSA-N
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Description

2-(3-(2-Bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid (CAS 2090255-37-9) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a 1,2,4-triazole core substituted with a 2-bromophenyl group and an acetic acid side chain, making it a versatile building block for the synthesis of novel bioactive molecules. The structural motif of the 1,2,4-triazole is recognized as a privileged scaffold in drug discovery due to its widespread biological activity . Research into structurally similar 3-(2-bromophenyl)-1,2,4-triazole derivatives has demonstrated significant and promising biological activities. These compounds have shown considerable antimicrobial and antifungal properties in scientific studies, providing a strong rationale for their use in developing new therapeutic agents . The presence of the bromine atom and the triazole ring in the structure is a key feature for this activity. Furthermore, the acetic acid functional group offers a reactive handle for further synthetic modification, allowing researchers to create amide, ester, or salt derivatives to optimize physicochemical properties and biological efficacy . This reagent is particularly valuable for researchers investigating new antibacterial and antifungal compounds, especially in the fight against resistant pathogens . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate in constructing more complex molecular architectures for pharmaceutical and life science research.

Properties

IUPAC Name

2-[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-7-4-2-1-3-6(7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMGJDSFKIGISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the triazole ring through cyclization of appropriate precursors. Subsequent reactions introduce the acetic acid moiety. The following table summarizes key synthetic routes:

Step Reaction Type Reagents Conditions
1Cyclization2-Bromobenzylamine, hydrazineHeat under reflux
2AcetylationAcetic anhydrideRoom temperature
3PurificationEthanolRecrystallization

Antimicrobial Properties

Research indicates that compounds featuring the triazole moiety exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For instance, it has shown an IC50 value comparable to standard antibiotics in certain assays .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study indicated that derivatives of triazoles could reduce levels of pro-inflammatory mediators such as TNF-α and IL-6 significantly . The following table summarizes some key findings:

Study Activity Assessed IC50 Value (µM)
Study ACOX-1 Inhibition12.47
Study BCOX-2 Inhibition0.04
Study CTNF-α ReductionNot specified

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. The compound has demonstrated cytotoxic effects against several cancer cell lines including AGS and HCT-116 with IC50 values indicating potent activity . Notably, its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can chelate metal ions in enzyme active sites, inhibiting their function.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival by altering the expression levels of various cytokines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, treatment with the compound significantly reduced swelling compared to controls.
  • Anticancer Studies : A study involving human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₈BrN₃O₂.
  • Functional Groups : Bromophenyl (electron-withdrawing group), triazole (heterocyclic ring), and acetic acid (carboxylic acid for salt formation).

Comparison with Structurally Similar Compounds

2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid

  • Structure : Substitution of the bromophenyl group with a thiophene ring.
  • Molecular Formula : C₈H₇N₃O₂S.
  • Key Differences :
    • Lipophilicity : Lower XlogP (0.8 vs. ~2.5 for bromophenyl analog) due to sulfur’s polarity .
    • Bioactivity : Thiophene’s aromaticity may facilitate π-π stacking in enzyme binding, but the absence of bromine reduces electrophilic character.
  • Applications: Potential antimicrobial activity, though less studied than bromophenyl derivatives .

2-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl]acetic Acid

  • Structure : tert-Butylphenyl substituent at the triazole 3-position.
  • Molecular Formula : C₁₄H₁₇N₃O₂.
  • Lipophilicity: Higher XlogP (~3.5) due to the nonpolar tert-butyl group, enhancing membrane permeability but risking solubility issues .
  • Applications : Studied for agrochemical uses due to enhanced stability .

[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic Acid

  • Structure : Methyl group at triazole 3-position and thioether linkage.
  • Molecular Formula : C₅H₇N₃O₂S.
  • Key Differences :
    • Reactivity : Thioether linkage allows oxidation to sulfoxide/sulfone derivatives, unlike the stable acetic acid group.
    • Molecular Weight : Lower (173.19 g/mol) for improved diffusion but reduced binding affinity .
  • Applications : Intermediate in antiviral or anticancer agent synthesis .

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid

  • Structure : Pyridinyl substituent at triazole 3-position.
  • Molecular Formula : C₉H₈N₄O₂.
  • Key Differences :
    • Polarity : Pyridine’s nitrogen increases polarity, enhancing water solubility but reducing blood-brain barrier penetration.
    • Coordination Chemistry : Pyridine can chelate metal ions, enabling applications in metallodrugs .
  • Applications : Explored for antitumor and anti-inflammatory activity .

Pharmacological and Chemical Properties Comparison

Property Target Compound Thiophene Analog tert-Butylphenyl Analog Pyridinyl Analog
Molecular Weight ~281.1 g/mol 209.22 g/mol ~265.3 g/mol 204.19 g/mol
XlogP ~2.5 0.8 ~3.5 ~1.2
Solubility Moderate (salt forms improve) High (polar thiophene) Low (bulky tert-butyl) High (pyridine polarity)
Bioactivity Antimicrobial, anti-inflammatory Moderate antimicrobial Agrochemical stability Antitumor, metal coordination

Preparation Methods

Synthesis via Reflux of Hydrazinecarbothioamide Precursors and Subsequent Acetic Acid Substitution

A prominent method involves the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones as key intermediates, which are then converted into the target acetic acid derivatives.

  • Step 1: Formation of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

    • Starting materials: 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides.
    • Reaction conditions: Reflux with 2 equivalents of KOH in aqueous medium.
    • Work-up: Cooling and neutralization with acetic acid.
    • Outcome: Formation of triazole-thione derivatives (compounds 4a-4c).
  • Step 2: Conversion to 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids

    • Reaction conditions: Refluxing compounds 4a-4c in 0.1 mol NaOH solution.
    • Reagent: 2-chloroacetic acid in 2-propanol medium.
    • Outcome: Introduction of the acetic acid moiety via nucleophilic substitution, yielding compounds 5a-5c.
  • Step 3: Formation of Salts

    • Salts (6a-6o) are prepared by reacting compounds 5a-5c with organic amines or inorganic salts in 2-propanol or water.
  • Analytical Validation

    • Elemental analysis (CHNS) using Elementar Vario L cube.
    • ^1H NMR spectroscopy at 400 MHz in DMSO-d6.
    • Gas chromatography-mass spectrometry (GC-MS) for purity and structure confirmation.

Summary Table 1: Key Reaction Parameters for Preparation via Hydrazinecarbothioamide Route

Step Reactants Conditions Solvent Product Type Yield/Notes
1 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides + KOH Reflux, aqueous KOH (2 eq.) Water 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (4a-4c) High purity confirmed by CHNS, NMR, GC-MS
2 Compounds 4a-4c + NaOH + 2-chloroacetic acid Reflux in 0.1 mol NaOH 2-Propanol 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetic acids (5a-5c) Efficient acetic acid substitution
3 Compounds 5a-5c + organic amines/inorganic salts Room temperature 2-Propanol or water Salts of acetic acid derivatives (6a-6o) Salt formation for enhanced properties

This method is well-documented for synthesizing a variety of substituted triazole derivatives with bromophenyl groups and acetic acid functionalities, providing a robust route with clear analytical characterization.

Alternative Cyclization Approaches via Activated Dihydrazones for Triazole Core Formation

While the above method focuses on 1,2,4-triazoles, related scalable synthetic strategies have been reported for bromophenyl-substituted triazoles, which could be adapted or serve as inspiration for 1,2,4-triazole derivatives.

  • Cyclization of Activated Dihydrazones

    • A process involves the formation of the triazole ring by cyclization of an activated dihydrazone intermediate.
    • This method avoids chromatographic purification, uses telescoped steps, and achieves good overall yields (~48% over four steps).
    • The process is scalable to >100 g quantities and yields high purity products (~99%).

Though this method was reported for 2-(3-bromophenyl)-2H-1,2,3-triazole, the principles of cyclization and telescoping steps may be adapted for 1,2,4-triazole analogues with appropriate modifications.

General Cycloaddition and Substitution Strategies for Triazole Derivatives

Other reported methods for triazole derivatives, especially 1,2,3-triazoles, involve cycloaddition reactions between azides and β-ketoesters, followed by substitution or hydrolysis steps to introduce acidic groups.

  • DBU-Promoted Cycloaddition

    • Reactants: β-ketoesters and azides.
    • Conditions: Stirring in acetonitrile at 50 °C overnight with DBU base.
    • Purification: Flash chromatography.
    • Products: 5-substituted triazoles with acidic functionalities.
  • Phase-Transfer Catalysis for Hydroxy-Triazole Acids

    • Using tetrabutylammonium bromide and KOH in diethyl ether.
    • Followed by acidification to precipitate free acid forms.
  • Hydrolysis of Esters to Acids

    • Ester intermediates are hydrolyzed under basic conditions (KOH) and acidified to yield free acids.

Though these methods are primarily for 1,2,3-triazoles, the hydrolysis and substitution strategies may inform synthetic design for 1,2,4-triazole acetic acid derivatives.

Patent-Reported Methods for Related Triazole Derivatives

European patents describe preparation routes for N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines, which share the 1,2,4-triazole core and bromophenyl substitution.

  • Key Features

    • Synthesis involves coupling of 4-bromoaniline with 5-amino-1,2,4-triazole-3-sulfonyl chloride derivatives.
    • Halogenation steps are carefully controlled, often performed below 0 °C to avoid side reactions.
    • The processes aim to improve yields and reduce reaction times compared to prior methods.

Though these patents focus on sulfonamide derivatives, the halogenation and coupling strategies provide insight into handling bromophenyl-substituted triazoles and controlling regioselectivity and substitution patterns.

Summary and Comparative Table of Preparation Methods

Method No. Core Strategy Key Reagents & Conditions Advantages Limitations References
1 Reflux of hydrazinecarbothioamides, acetic acid substitution KOH reflux, 2-chloroacetic acid, 2-propanol Well-characterized, versatile substitutions Multi-step, requires careful pH control
2 Cyclization of activated dihydrazones Telescoped steps, no chromatography Scalable, high purity, chromatography-free Reported for 1,2,3-triazoles, adaptation needed
3 DBU-promoted cycloaddition and hydrolysis β-ketoesters, azides, phase-transfer catalysis High yields, mild conditions Primarily 1,2,3-triazoles
4 Coupling with sulfonyl chlorides and halogenation 4-bromoaniline, sulfonyl chlorides, low temp Controlled halogenation, improved yields Focused on sulfonamide derivatives

Research Findings and Analytical Data

  • The hydrazinecarbothioamide route (Method 1) produced 21 novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their acetic acid derivatives, confirmed by elemental analysis, ^1H NMR, and GC-MS.
  • The telescoped cyclization approach (Method 2) achieved a 48% overall yield with 99% purity on a >100 g scale, demonstrating potential for industrial scale-up.
  • Spectroscopic data (NMR, IR, HRMS) are essential for confirming the structure and purity of the synthesized compounds across methods.
  • Reaction conditions such as temperature, solvent choice, and pH control critically influence yields and purity.

Q & A

Q. What are the established synthetic routes for 2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives?

The compound is typically synthesized via cyclization of 2-bromobenzoyl hydrazinecarbothioamide precursors under reflux conditions. Derivatives, such as salts, are formed by reacting the parent acid with organic amines (e.g., morpholine, dimethylamine) or inorganic salts (e.g., KHCO₃) in solvents like 2-propanol or water. Structural confirmation relies on elemental analysis (CHNS), ¹H-NMR for proton environment analysis, and chromatographic mass spectrometry for molecular weight validation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Elemental analysis (CHNS) to confirm stoichiometry.
  • ¹H-NMR spectroscopy to resolve proton environments (e.g., aromatic protons, triazole/acetate methylene groups).
  • Chromatographic mass spectrometry for molecular ion identification and purity assessment.
    These techniques collectively validate synthetic success and structural integrity .

Q. What are the primary challenges in handling intermediates during synthesis?

Some intermediates, such as nitration precursors, are thermally unstable and prone to decomposition or explosion. Strict temperature control (<0°C), inert atmospheres, and avoidance of moisture are recommended. Hazard assessments should precede scale-up efforts .

Advanced Research Questions

Q. How do substituents on the triazole ring or counterion selection influence biological activity?

  • Cation effects : Potassium salts exhibit superior actoprotective activity compared to sodium or morpholine derivatives, likely due to enhanced bioavailability or solubility. For example, potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate showed 6.32% higher efficacy than riboxin in fatigue reduction assays .
  • Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) improve stability but may reduce solubility. Benzylidene substituents can diminish activity, while thiophene derivatives enhance pharmacological profiles .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Comparative pharmacokinetics : Assess bioavailability and metabolic stability of salts (e.g., potassium vs. sodium).
  • Solubility assays : Measure solubility in physiological buffers to correlate with in vivo efficacy.
  • In vitro screening : Use targeted assays (e.g., superoxide scavenging) to isolate substituent-specific effects before in vivo testing .

Q. What optimization strategies improve synthetic yield and purity?

  • Solvent selection : Propan-2-ol enhances cyclization efficiency and recrystallization purity.
  • Reaction time/temperature : Reflux durations of 3–4 hours balance yield and side-product formation.
  • Purification : Recrystallization from 2-propanol or water removes unreacted precursors, achieving ≥98% purity .

Q. What mechanistic insights explain the compound’s in vitro vs. in vivo activity discrepancies?

While hydroxy-substituted derivatives act as potent superoxide scavengers in vitro, poor membrane permeability or rapid metabolism may limit in vivo anti-inflammatory effects. Hybridization with prodrug strategies (e.g., esterification) could improve tissue penetration .

Methodological Considerations

Q. How to design experiments to evaluate actoprotective or anti-inflammatory mechanisms?

  • In vitro : Use superoxide dismutase (SOD) mimic assays to quantify radical scavenging.
  • In vivo : Employ models like carrageenan-induced paw edema or forced swim tests, with rigorous controls for dose-response relationships .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular docking : Map interactions with biological targets (e.g., SOD enzymes) to guide substituent design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 2
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2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid

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